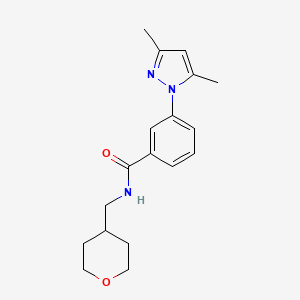
1-(Phenylsulfonyl)-4-(2-(2-pyridyl)ethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylsulfonyl)-4-(2-(2-pyridyl)ethyl)piperazine is a complex organic compound that belongs to the class of piperazines. This compound is characterized by the presence of a phenylsulfonyl group attached to a piperazine ring, which is further substituted with a 2-(2-pyridyl)ethyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 1-(Phenylsulfonyl)-4-(2-(2-pyridyl)ethyl)piperazine involves several steps, typically starting with the preparation of the piperazine ring. One common method involves the reaction of piperazine with phenylsulfonyl chloride under basic conditions to form the phenylsulfonyl-piperazine intermediate . This intermediate is then reacted with 2-(2-pyridyl)ethyl bromide in the presence of a base to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(Phenylsulfonyl)-4-(2-(2-pyridyl)ethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridyl group can be reduced under specific conditions to form piperidine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Phenylsulfonyl)-4-(2-(2-pyridyl)ethyl)piperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonyl)-4-(2-(2-pyridyl)ethyl)piperazine involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyridyl group can form coordination complexes with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
1-(Phenylsulfonyl)-4-(2-(2-pyridyl)ethyl)piperazine can be compared with other piperazine derivatives, such as:
1-(2-Pyridyl)piperazine: Similar in structure but lacks the phenylsulfonyl group, which affects its chemical reactivity and biological activity.
Phenylpiperazine: Lacks the pyridyl group, making it less versatile in coordination chemistry.
The uniqueness of this compound lies in its dual functional groups, which provide a wide range of chemical and biological activities.
Properties
Molecular Formula |
C17H21N3O2S |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-(2-pyridin-2-ylethyl)piperazine |
InChI |
InChI=1S/C17H21N3O2S/c21-23(22,17-7-2-1-3-8-17)20-14-12-19(13-15-20)11-9-16-6-4-5-10-18-16/h1-8,10H,9,11-15H2 |
InChI Key |
WMMSBBDLWALWOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B12178811.png)
phenoxy]methyl}furan-2-yl)methanone](/img/structure/B12178816.png)
![ethyl 2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B12178830.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide](/img/structure/B12178838.png)
![3-chloro-N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}benzamide](/img/structure/B12178844.png)


![4-(1H-indol-3-yl)-1-[4-(1H-indol-4-ylcarbonyl)piperazin-1-yl]butan-1-one](/img/structure/B12178862.png)
![N-[4-(2-hydroxyethyl)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide](/img/structure/B12178865.png)
![3-(1H-indol-3-yl)-N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}propanamide](/img/structure/B12178869.png)
![N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B12178870.png)

![6-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]pyridine-3-carboxamide](/img/structure/B12178901.png)
![2'-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12178906.png)
